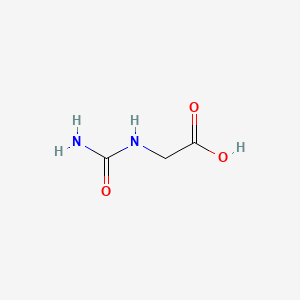

Hydantoic acid

Katalognummer B1294780

:

462-60-2

Molekulargewicht: 118.09 g/mol

InChI-Schlüssel: KZVRXPPUJQRGFN-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04841079

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the present of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. in U.S. Pat. No. 4,435,578 by treatment with 1-(-)-ephedrine in aqueous methanol to form the 11 -(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2', 5'-dione.

Name

potassium cyanate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

amino acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

6-fluoro-4-ureidochroman-4-carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

( 7 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

1-(-)-ephedrine

Name

(-)-ephedrine

Name

(4S)-6-fluoro-4-ureidochroman-4-carboxylic acid

Identifiers

|

REACTION_CXSMILES

|

[Na].[O-][C:3]#[N:4].[K+].[C:6]([OH:13])(=O)[CH2:7][NH:8]C(N)=[O:10].[F:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[O:21][CH2:20][CH2:19][C:18]2([NH:28][C:29]([NH2:31])=[O:30])[C:25]([OH:27])=[O:26]>CO>[CH3:3][C@H:7]([NH2:8])[C@H:6]([OH:13])[C:15]1[CH:16]=[CH:17][CH:22]=[CH:23][CH:24]=1.[CH3:20][C@H:19]([NH:4][CH3:3])[C@H:18]([OH:10])[C:17]1[CH:22]=[CH:23][CH:24]=[CH:15][CH:16]=1.[F:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[O:21][CH2:20][CH2:19][C@@:18]2([NH:28][C:29]([NH2:31])=[O:30])[C:25]([OH:27])=[O:26] |f:1.2,^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

potassium cyanate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[K+]

|

Step Three

[Compound]

|

Name

|

amino acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CNC(=O)N)(=O)O

|

Step Five

|

Name

|

6-fluoro-4-ureidochroman-4-carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C2C(CCOC2=CC1)(C(=O)O)NC(=O)N

|

Step Six

[Compound]

|

Name

|

( 7 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CNC(=O)N)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

1-(-)-ephedrine

|

|

Type

|

product

|

|

Smiles

|

C[C@@H]([C@@H](C1=CC=CC=C1)O)N

|

|

Name

|

(-)-ephedrine

|

|

Type

|

product

|

|

Smiles

|

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC

|

|

Name

|

(4S)-6-fluoro-4-ureidochroman-4-carboxylic acid

|

|

Type

|

product

|

|

Smiles

|

FC=1C=C2[C@@](CCOC2=CC1)(C(=O)O)NC(=O)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |